1-(4-bromophenyl)-2-[(11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl)sulfanyl]ethanone
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Overview
Description
1-(4-Bromophenyl)-2-[(7,9-dimethylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4-yl)sulfanyl]ethanone is a complex organic compound that features a bromophenyl group and a pyrido-thieno-pyrimidinyl sulfanyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromophenyl)-2-[(7,9-dimethylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4-yl)sulfanyl]ethanone typically involves multi-step organic reactions. One common approach is to start with the bromination of a phenyl ring, followed by the construction of the pyrido-thieno-pyrimidine core. The final step involves the formation of the ethanone linkage through a sulfanyl group. Reaction conditions often include the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromophenyl)-2-[(7,9-dimethylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4-yl)sulfanyl]ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN₃) or thiourea.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
1-(4-Bromophenyl)-2-[(7,9-dimethylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4-yl)sulfanyl]ethanone has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Researchers are investigating its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: The compound may be used in the production of advanced materials, such as polymers or nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-2-[(7,9-dimethylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4-yl)sulfanyl]ethanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to engage in various interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking, which contribute to its biological effects.
Comparison with Similar Compounds
1-(4-Chlorophenyl)-2-[(7,9-dimethylpyrido[3’,2’4,5]thieno[3,2-d]pyrimidin-4-yl)sulfanyl]ethanone: Similar structure but with a chlorine atom instead of bromine.
1-(4-Fluorophenyl)-2-[(7,9-dimethylpyrido[3’,2’4,5]thieno[3,2-d]pyrimidin-4-yl)sulfanyl]ethanone: Similar structure but with a fluorine atom instead of bromine.
Uniqueness: 1-(4-Bromophenyl)-2-[(7,9-dimethylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4-yl)sulfanyl]ethanone is unique due to the presence of the bromine atom, which can influence its reactivity and interactions. The bromine atom’s size and electronegativity can affect the compound’s chemical behavior and biological activity, making it distinct from its chlorinated or fluorinated counterparts.
Properties
Molecular Formula |
C19H14BrN3OS2 |
---|---|
Molecular Weight |
444.4g/mol |
IUPAC Name |
1-(4-bromophenyl)-2-[(11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl)sulfanyl]ethanone |
InChI |
InChI=1S/C19H14BrN3OS2/c1-10-7-11(2)23-18-15(10)16-17(26-18)19(22-9-21-16)25-8-14(24)12-3-5-13(20)6-4-12/h3-7,9H,8H2,1-2H3 |
InChI Key |
VCVURYCOVWNUFI-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC2=C1C3=C(S2)C(=NC=N3)SCC(=O)C4=CC=C(C=C4)Br)C |
Canonical SMILES |
CC1=CC(=NC2=C1C3=C(S2)C(=NC=N3)SCC(=O)C4=CC=C(C=C4)Br)C |
Origin of Product |
United States |
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